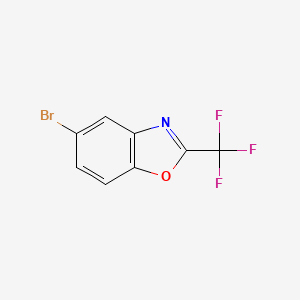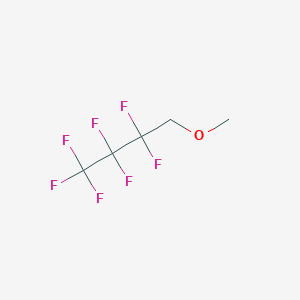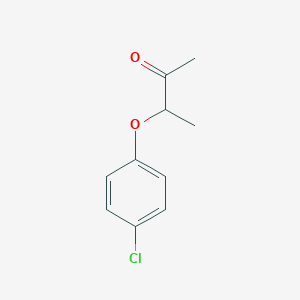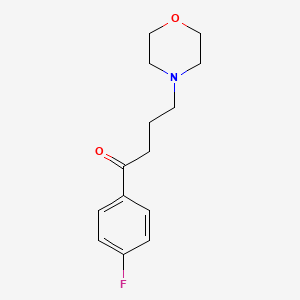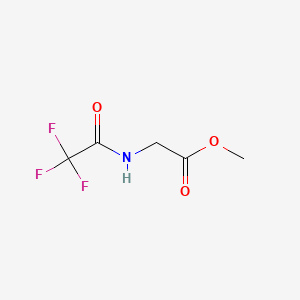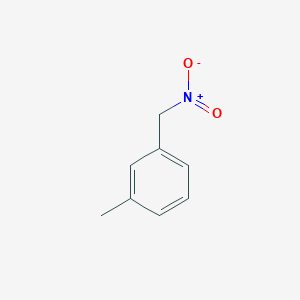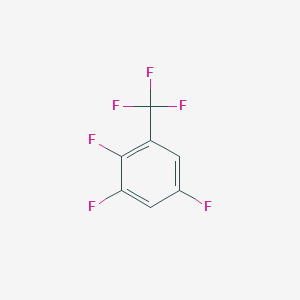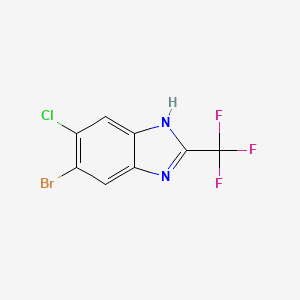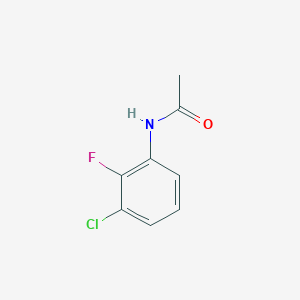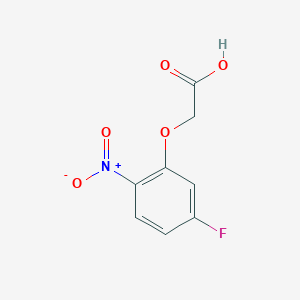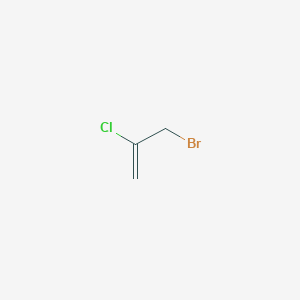
3-溴-2-氯丙-1-烯
描述
3-Bromo-2-chloroprop-1-ene is a halogenated alkene that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. The compound has been used as a substrate or intermediate in the synthesis of complex molecules and has been analyzed for its molecular structure, conformation, and reactivity under different conditions .
Synthesis Analysis
The synthesis of halogenated dienes, such as 1-bromo/chloro-2-carboxy-1,3-dienes, has been achieved using propargylic carboxylates containing halogenated alkynes as substrates in a gold-catalyzed reaction. This method is highly diastereoselective and leverages the halogen atom at the alkyne terminus to promote a 1,2-acyloxy migration . Additionally, 1-bromo-2-chlorocyclopropene, a related compound, can be synthesized from 1-bromo-2,2-dichloro(trimethylsilyl)cyclopropane using tetra-n-butylammonium fluoride, which then can be further transformed into complex structures like 1H-Cyclopropa[b]phenanthrene .
Molecular Structure Analysis
The molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined by gas-phase electron diffraction. The molecule exists as a mixture of two conformers with the halogen atoms in anti or gauche positions. The anti conformer is more stable, and the geometry of the molecule has been described with specific bond lengths and angles at different temperatures . Similar studies have been conducted on 1-bromo-3-chloropropane, revealing a mixture of conformers and providing insights into the relative conformational energies .
Chemical Reactions Analysis
The thermal decomposition of 1-bromo-3-chloropropane has been investigated theoretically, showing that the reaction predominantly proceeds through the elimination of HBr. Quantum-chemical calculations have been used to derive molecular properties and transition states, as well as to calculate rate constants for the decomposition reaction . Photodissociation studies at specific wavelengths have also been conducted on 1-bromo-3-chloropropane, revealing details about the dynamics of molecules with multichromophores and the dissociation processes of C-Br bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2-chloroprop-1-ene and related compounds have been explored in various studies. For instance, the bromination of 1,1,1-trichloropropene has been examined under different conditions, yielding products that depend on the reaction medium and conditions . The antimicrobial properties of a series of chloro-, bromo-, and thiocyanato-substituted propanes have been evaluated, identifying some compounds with significant effectiveness . Additionally, the preparation and properties of bromo- and chloro-substituted phosphorus compounds have been studied, including their reactivity and hydrolysis to form acids and anhydrides .
科学研究应用
有机锂试剂合成
可以使用 t-BuLi 从 1-溴-3-氯丙烯中生成 3-氯-1-锂丙烯。这种试剂虽然不稳定,但可以与烷基硼酸酯反应生成重排产物,在氧化后生成 3-烷基丙-1-烯-3-醇。该合成适用于广泛的烷基,展示了有机硼化学的多功能性(Smith, Elliott, & Jones, 2013)。
羰基炔丙基化和艾伦化
3-溴丙-1-炔,3-溴-2-氯丙-1-烯的衍生物,可用于羰基炔丙基化,在水中使用二氯化锡和四丁基溴化铵。该过程产生 1-取代丁-3-炔-1-醇,而其氯类似物引起羰基艾伦化,导致形成 1-取代丁-2,3-二烯-1-醇(Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998)。
芳香烃的烷基化
2-溴-2-苯基-宝石-二氯环丙烷可用于芳香烃的烷基化。该过程产生 2-芳基-3-苯基-1,1-二氯丙-1-烯,产物产率取决于芳环中的取代基。与热加热相比,在微波辐射下反应效率得到提高(Kurbankulieva, Kazakova, Spirikhin, & Zlotskii, 2013)。
有机金属配合物
3-氯丙-1-烯与各种金属配合物反应形成金属的 σ-和 π-甲硅烷基烯丙基配合物,如 Mn、Fe、Co、Ni、Mo、Pd 和 W。这涉及盐消除和氧化加成反应,为制备甲硅烷基烯丙基取代化合物提供了见解(Pannell, Lappert, & Stanley, 1976)。
光解离研究
1-溴-3-氯丙烷的光解离揭示了分子动力学的见解。通过 C-Br 键断裂产生的溴片段的研究提供了具有多个生色团分子的动力学细节(Wei, Wang, Zheng, Zhao, & Zhang, 2008)。
量子化学动力学研究
通过量子化学计算研究了 1-溴-3-氯丙烷的热分解。了解分子性质和反应速率为化学反应建模提供了必要的数据(Bracco, Tucceri, Badenes, & Cobos, 2022)。
作用机制
Target of Action
3-Bromo-2-chloroprop-1-ene is a halogenated alkene, and its primary targets are likely to be biological macromolecules such as proteins and nucleic acids . The compound can interact with these targets through various chemical reactions, potentially altering their structure and function.
Mode of Action
For instance, it could participate in addition reactions with biological nucleophiles, such as the amino groups of proteins or the hydroxyl groups of nucleic acids . This could result in the formation of covalent bonds, potentially altering the structure and function of these macromolecules.
Biochemical Pathways
For example, if it reacts with enzymes, it could inhibit their activity, disrupting the biochemical pathways they are involved in .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be readily absorbed and distributed throughout the body . Its metabolism could involve reactions with cellular nucleophiles, potentially leading to the formation of metabolites with different properties .
Result of Action
Its potential reactivity with biological macromolecules could lead to a variety of effects, depending on the specific targets and the nature of the resulting modifications . For example, it could cause protein dysfunction, DNA damage, or other cellular disturbances.
Action Environment
Environmental factors could influence the action, efficacy, and stability of 3-Bromo-2-chloroprop-1-ene. For instance, its reactivity could be affected by the pH and temperature of its environment . Additionally, the presence of other reactive species could influence its behavior, potentially leading to the formation of different products .
属性
IUPAC Name |
3-bromo-2-chloroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl/c1-3(5)2-4/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYPXMSOHAQNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284192 | |
| Record name | 3-bromo-2-chloroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloroprop-1-ene | |
CAS RN |
4860-96-2 | |
| Record name | NSC36182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-chloroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-chloroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



